molecular formula C14H12N2O3S B2543552 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 921549-99-7

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2543552
CAS No.: 921549-99-7
M. Wt: 288.32
InChI Key: VVSQRHZZUIWKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a thiazole-acetamide hybrid compound characterized by a benzofuran moiety substituted with a methoxy group at the 7-position. The benzofuran-thiazole core likely enhances aromatic stacking interactions in biological systems, while the acetamide group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8(17)15-14-16-10(7-20-14)12-6-9-4-3-5-11(18-2)13(9)19-12/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSQRHZZUIWKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 2-aminothiazole with 7-methoxybenzofuran-2-carboxylic acid under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide exhibit notable anticancer properties. The structural characteristics of this compound suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that thiazole derivatives often demonstrate cytotoxic effects against different cancer cell lines, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole-containing compounds are known for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes this compound a candidate for treating inflammatory diseases.

Antibacterial Applications

Emerging research highlights the antibacterial activity of this compound. Studies have demonstrated that derivatives of thiazole can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The combination of thiazole with other functional groups enhances its effectiveness, suggesting that this compound could be developed into a hybrid antimicrobial agent .

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific biological activities. The ability to modify the methoxy and thiazole groups provides a versatile platform for creating new compounds with enhanced pharmacological properties.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound in cancer therapy.

Case Study: Anti-inflammatory Mechanism

In another investigation focused on inflammation, researchers explored the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in modulating inflammatory responses.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring, methoxybenzofuran moietyAnticancer, anti-inflammatory
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideHalogen substitutionAnticancer
3-thiazolylacetic acidThiazole core with carboxylic acidAntimicrobial

This table illustrates how this compound compares with other structurally similar compounds, emphasizing its unique combination of functional groups that may contribute to its distinct biological profile.

Mechanism of Action

The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, altering their activity and leading to various biological effects. The benzofuran moiety may also contribute to the compound’s bioactivity by interacting with cellular membranes and other molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs from the evidence are compared below:

Compound Name / ID (from ) Substituents on Thiazole/Acetamide Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (13) 4-Methoxyphenylpiperazine, p-tolyl 422.54 289–290 75
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Phenylpiperazine, 4-methoxyphenyl 408.52 281–282 86
N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9a) Chlorothiophene, sulfamoyl-pyrrole 532.97 135–137 72
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitrobenzothiazole, phenylureido-thiadiazole 484.46 Not reported Not reported

Key Observations :

  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in compounds 13 and 16) generally lower melting points compared to chlorinated analogs (e.g., compound 9a), likely due to reduced crystallinity from increased polarity .
  • Molecular Weight : The benzofuran-containing target compound is expected to have a higher molecular weight (~380–400 g/mol) than simpler phenyl/thiophene-substituted analogs.
  • Synthetic Feasibility : Yields for methoxy-substituted compounds (e.g., 86% for compound 16) suggest favorable synthesis compared to chlorinated derivatives (72% for 9a) .
Anticancer Potential:
  • VEGFR-2 Inhibition : Compound 6d () showed potent VEGFR-2 kinase inhibition (IC₅₀ = 0.18 µM) due to its nitrobenzothiazole and thiadiazole moieties, which enhance binding to hydrophobic kinase pockets .
  • Apoptosis Induction : Chlorothiophene-substituted acetamides (e.g., 9a) exhibited antiproliferative activity against cancer cells via apoptosis induction, with IC₅₀ values in the low micromolar range .
Anti-Inflammatory Activity:
  • MMP Inhibition : Piperazine-linked acetamides (e.g., compound 13) demonstrated matrix metalloproteinase (MMP) inhibitory activity, critical for reducing acute inflammation .

Hypothesized Activity of Target Compound: The 7-methoxybenzofuran group may improve bioavailability and blood-brain barrier penetration compared to phenyl/thiophene analogs.

Spectroscopic and Analytical Data

  • NMR and MS : All analogs were validated via ¹H/¹³C NMR and mass spectrometry. For example, compound 8c () showed distinct aromatic proton signals at δ 7.2–7.5 ppm and a molecular ion peak at m/z 473 [M+2]⁺ .
  • Crystallography: N-(Thiazol-2-yl)acetamide () crystallized in the monoclinic P2₁/c space group with hydrogen bonding stabilizing the lattice—a feature likely shared by the target compound .

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol. The compound features a thiazole ring, a benzofuran moiety, and an acetamide group, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole and benzofuran derivatives have been reported to possess notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

A comparative study demonstrated that certain thiazole derivatives showed potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects .

Microorganism Zone of Inhibition (mm)
E. coli9
S. aureus10
B. subtilis8
S. epidermidis7

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar benzofuran-thiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .

A recent study highlighted that compounds with methoxybenzofuran substitutions could effectively bind to the colchicine site on tubulin, showcasing their potential as novel anticancer agents .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The thiazole ring may interact with specific enzymes, altering their activity and leading to various biological effects.
  • Cell Membrane Interaction : The benzofuran moiety can affect cellular membranes, influencing cell permeability and signaling pathways.
  • Gene Expression Modulation : The compound may impact the expression of genes associated with inflammation, proliferation, and apoptosis.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study synthesized various thiazole derivatives and tested their antibacterial activities in conjunction with cell-penetrating peptides. The results indicated enhanced activity against resistant bacterial strains when combined with peptides like octaarginine .
  • Antitumor Efficacy Assessment : In vivo studies demonstrated that certain methoxy-substituted thiazoles exhibited significant antitumor effects in human cancer xenograft models, indicating their potential as effective therapeutic agents against malignancies .
  • Pharmacological Profile : A series of 7-methoxybenzofuran derivatives were evaluated for their phosphodiesterase type 4 (PDE4) inhibitory activities, revealing promising results that could be relevant for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the benzofuran moiety (7-methoxybenzofuran-2-carbaldehyde) is prepared, followed by its condensation with thiosemicarbazide to form the thiazole ring. Acetylation of the 2-aminothiazole intermediate using acetic anhydride yields the final acetamide derivative. Characterization typically involves melting point determination, IR spectroscopy (to confirm carbonyl and amide groups), and 1^1H/13^13C NMR for structural elucidation. For example, similar thiazole-acetamide derivatives showed 1^1H NMR resonances at δ 2.1–2.3 ppm for the acetyl group and δ 6.5–8.5 ppm for aromatic protons . Mass spectrometry (e.g., ESI-MS) is used to confirm molecular ion peaks .

Q. How is crystallographic data for this compound validated, and what software is widely used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine the crystal structure. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is a standard tool for small-molecule crystallography. Validation includes checking for reasonable bond lengths/angles (e.g., C–S bonds in thiazole ~1.74 Å) and assessing R-factors (R1<0.05R_1 < 0.05 for high-quality data). Hydrogen bonding patterns, such as N–H···O interactions involving the acetamide group, are analyzed using programs like Mercury .

Advanced Research Questions

Q. How do substituents on the benzofuran or thiazole rings influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy on benzofuran) enhance metabolic stability, while halogen substituents on the thiazole ring improve target binding. For example, derivatives with 4-chlorophenyl groups showed 10-fold higher α-glucosidase inhibition (IC50_{50} = 0.12 μM) compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) can predict binding modes, with key interactions like π-π stacking between the benzofuran ring and enzyme active sites .

Q. What challenges arise in resolving hydrogen bonding networks in crystalline forms of this compound?

  • Methodological Answer : Polymorphism and twinning complicate hydrogen bonding analysis. Graph-set notation (e.g., D(2)D(2) for dimeric interactions) is used to classify patterns. For instance, N–H···O=C interactions may form infinite chains (C(4) motif), stabilizing the lattice. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis (via CrystalExplorer) help distinguish weak interactions (e.g., C–H···π) from noise .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Methodological Answer : Discrepancies often stem from poor pharmacokinetics (e.g., low solubility). Strategies include:

  • Solubility enhancement : Co-crystallization with cyclodextrins (e.g., β-CD increases solubility by 15-fold).
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., O-demethylation of methoxybenzofuran in liver microsomes).
  • Formulation optimization : Nanoemulsions (particle size < 200 nm) improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.